Benzene, 1-cyclobuten-1-yl-
Overview
Description
Benzene, 1-cyclobuten-1-yl-: is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol . . This compound features a benzene ring attached to a cyclobutene ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-cyclobuten-1-yl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylacetylene with a suitable cyclizing agent . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired cyclobutene ring.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a basis for scaling up. The process would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-cyclobuten-1-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Formation of phenylcyclobutanone or phenylcyclobutanecarboxylic acid.
Reduction: Formation of 1-phenylcyclobutane.
Substitution: Formation of brominated or nitrated derivatives of Benzene, 1-cyclobuten-1-yl-.
Scientific Research Applications
Benzene, 1-cyclobuten-1-yl- has several applications in scientific research:
Biology: Research into its biological activity and potential as a pharmacophore in drug design.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Benzene, 1-cyclobuten-1-yl- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in different chemical reactions, influencing pathways such as:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions, affecting the electronic properties of the molecule.
Cyclobutene Ring Reactions: The strained cyclobutene ring can open or rearrange under specific conditions, leading to different reaction pathways.
Comparison with Similar Compounds
- 1-Phenylcyclobutane
- 1-Phenyl-1-butene
- Cyclobutylbenzene
Comparison:
- 1-Phenylcyclobutane: Lacks the double bond in the cyclobutene ring, making it less reactive in certain types of reactions.
- 1-Phenyl-1-butene: Contains a double bond in a linear chain rather than a ring, leading to different reactivity and stability.
- Cyclobutylbenzene: Similar structure but with a saturated cyclobutane ring, affecting its chemical behavior .
Benzene, 1-cyclobuten-1-yl- stands out due to its unique combination of a benzene ring and a strained cyclobutene ring, offering distinct reactivity and applications in various fields.
Properties
IUPAC Name |
cyclobuten-1-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-7H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWHNPPKABDZMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187327 | |
Record name | Benzene, 1-cyclobuten-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3365-26-2 | |
Record name | Benzene, 1-cyclobuten-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-cyclobuten-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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